(R)-N-((R)-1-(2-chlorophenyl)ethyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-1-(2-chlorophenyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals due to their ability to induce chirality in target molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-chlorophenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the reaction of ®-2-chlorophenylethylamine with a sulfinylating agent such as ®-2-methylpropane-2-sulfinyl chloride. The reaction is usually carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane at low temperatures to control the stereochemistry.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(®-1-(2-chlorophenyl)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonamides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-(®-1-(2-chlorophenyl)ethyl)-2-methylpropane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis, helping to induce chirality in target molecules.
Biology
In biological research, it may be used to study the effects of chiral compounds on biological systems, including enzyme interactions and receptor binding.
Medicine
In medicine, such compounds are often explored for their potential therapeutic effects, including as intermediates in the synthesis of drugs with chiral centers.
Industry
In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals that require precise stereochemistry.
Wirkmechanismus
The mechanism of action of ®-N-(®-1-(2-chlorophenyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific binding sites, influencing the activity of the target molecule. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-N-((S)-1-(2-chlorophenyl)ethyl)-2-methylpropane-2-sulfinamide
- ®-N-(®-1-(2-bromophenyl)ethyl)-2-methylpropane-2-sulfinamide
- ®-N-(®-1-(2-chlorophenyl)ethyl)-2-ethylpropane-2-sulfinamide
Uniqueness
®-N-(®-1-(2-chlorophenyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the 2-chlorophenyl group, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C12H18ClNOS |
---|---|
Molekulargewicht |
259.80 g/mol |
IUPAC-Name |
N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H18ClNOS/c1-9(14-16(15)12(2,3)4)10-7-5-6-8-11(10)13/h5-9,14H,1-4H3/t9-,16?/m1/s1 |
InChI-Schlüssel |
GIQZNBBGHYKHFC-MGFKIWBESA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1Cl)NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1Cl)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.